1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Overview
Description
1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, commonly known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is a G-protein coupled receptor that plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. CP-154,526 has been extensively studied for its potential therapeutic applications in stress-related disorders such as anxiety and depression.
Mechanism of Action
CP-154,526 acts as a competitive antagonist of the 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid receptor, binding to the receptor and preventing the binding of endogenous ligands such as CRF. This results in a reduction in the activation of the HPA axis and a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
CP-154,526 has been shown to reduce anxiety-like behavior in animal models, and has also been shown to have antidepressant-like effects. It has been suggested that these effects may be due to the reduction in stress hormone release caused by CP-154,526. CP-154,526 has also been shown to reduce drug-seeking behavior in animal models, suggesting a potential use in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of CP-154,526 is its specificity for the 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid receptor, which allows for the selective targeting of this receptor in studies of stress-related disorders. However, one limitation of CP-154,526 is its short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on CP-154,526. One area of interest is the potential use of CP-154,526 in the treatment of post-traumatic stress disorder (PTSD), as 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been implicated in the development of PTSD symptoms. Another area of interest is the potential use of CP-154,526 in the treatment of chronic pain, as this compound has been shown to play a role in pain processing. Additionally, further research is needed to better understand the long-term effects of CP-154,526 on the HPA axis and other physiological systems.
Synthesis Methods
CP-154,526 can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid derivative with an aldehyde or ketone. One such method involves the reaction of 1-(2-chlorophenyl)-2-nitroethene with tryptamine in the presence of a Lewis acid catalyst, followed by reduction of the resulting intermediate with sodium dithionite.
Scientific Research Applications
CP-154,526 has been extensively studied for its potential therapeutic applications in stress-related disorders such as anxiety and depression. It has been shown to block the effects of 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid activation on the HPA axis, reducing the release of stress hormones such as cortisol. CP-154,526 has also been studied for its potential use in the treatment of addiction, as this compound has been implicated in the development of drug-seeking behavior.
properties
IUPAC Name |
1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-13-7-3-1-6-11(13)16-17-12(9-15(21-16)18(22)23)10-5-2-4-8-14(10)20-17/h1-8,15-16,20-21H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLXAXOXLWSEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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